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molecular formula C13H9ClO B110928 3-Chlorobenzophenone CAS No. 1016-78-0

3-Chlorobenzophenone

Cat. No. B110928
M. Wt: 216.66 g/mol
InChI Key: CPLWKNRPZVNELG-UHFFFAOYSA-N
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Patent
US04175945

Procedure details

To a refluxing solution containing 43.9 g (0.25 mole) of 3-chlorobenzoyl chloride in 120 ml. of dry benzene is added 30.0 g. (0.225 mole) of anhydrous aluminum chloride in several portions over a period of 10 minutes. When the reaction is complete, as indicated by vapor phase chromatographic (vpc) techniques, the mixture is cooled to 25° and diluted with ether. Extraction with dilute base is followed by thorough drying (magnesium sulfate) and concentration in vacuo. Final purification is effected by recrystallization from ether-hexane to afford 13.7 g (0.06 mole) of 3-chlorobenzophenone, m.p. 84°14 85°.
Quantity
43.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.225 mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5](Cl)=[O:6].[CH:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.[Cl-].[Al+3].[Cl-].[Cl-]>CCOCC>[Cl:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5]([C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)=[O:6] |f:2.3.4.5|

Inputs

Step One
Name
Quantity
43.9 g
Type
reactant
Smiles
ClC=1C=C(C(=O)Cl)C=CC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC=C1
Step Three
Name
Quantity
0.225 mol
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is cooled to 25°
EXTRACTION
Type
EXTRACTION
Details
Extraction
ADDITION
Type
ADDITION
Details
with dilute base
CUSTOM
Type
CUSTOM
Details
by thorough drying
CONCENTRATION
Type
CONCENTRATION
Details
(magnesium sulfate) and concentration in vacuo
CUSTOM
Type
CUSTOM
Details
Final purification
CUSTOM
Type
CUSTOM
Details
is effected by recrystallization from ether-hexane

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C(=O)C2=CC=CC=C2)C=CC1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.06 mol
AMOUNT: MASS 13.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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